molecular formula C33H60FeO6 B13695461 Iron tmhd

Iron tmhd

Cat. No.: B13695461
M. Wt: 608.7 g/mol
InChI Key: WLITYJBILWOYFF-UHFFFAOYSA-N
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Description

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), abbreviated as Fe(tmhd)₃, is a β-diketonate coordination complex where the central iron(III) ion is chelated by three tmhd ligands. The tmhd ligand (2,2,6,6-tetramethyl-3,5-heptanedionate) is a sterically bulky, thermally stable β-diketonate, widely used in metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD) processes.

Key inferred properties of Fe(tmhd)₃:

  • Thermal Stability: Likely high due to the tmhd ligand’s robust coordination and steric protection.
  • Volatility: Moderate sublimation temperature (estimated 160–200°C under reduced pressure), comparable to Ba(tmhd) complexes.
  • Applications: Potential use in catalytic systems, magnetic materials, and thin-film deposition processes.

Properties

Molecular Formula

C33H60FeO6

Molecular Weight

608.7 g/mol

IUPAC Name

5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron

InChI

InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;

InChI Key

WLITYJBILWOYFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe]

Origin of Product

United States

Preparation Methods

Ligand Synthesis: 2,2,6,6-Tetramethyl-3,5-heptanedione

  • The ligand 2,2,6,6-tetramethyl-3,5-heptanedione is a β-diketone synthesized typically by alkylation of acetylacetone derivatives or by selective oxidation and methylation steps to introduce the tetramethyl substitution pattern.
  • This ligand is commercially available and often used as received for complexation.

Direct Complexation with Iron(III) Salts

The most common and straightforward method to prepare iron tris(2,2,6,6-tetramethyl-3,5-heptanedionate) is the reaction of iron(III) chloride or iron(III) nitrate with the tetramethylheptanedione ligand in a suitable organic solvent.

General Reaction:

$$
\text{Fe}^{3+} + 3 \text{Hthd} \rightarrow \text{Fe(thd)}_3 + 3 \text{H}^+
$$

where Hthd = 2,2,6,6-tetramethyl-3,5-heptanedione.

Typical Procedure:

  • Dissolve iron(III) salt (e.g., FeCl3·6H2O) in a minimal amount of water or organic solvent.
  • Add three molar equivalents of 2,2,6,6-tetramethyl-3,5-heptanedione dissolved in an organic solvent such as hexane, toluene, or ethanol.
  • Adjust pH to mildly basic (pH ~7-8) using a base like sodium acetate or triethylamine to facilitate deprotonation of the ligand and coordination to iron.
  • Stir the mixture at room temperature or reflux gently for several hours.
  • The complex precipitates as a red crystalline solid.
  • Filter, wash with cold solvent, and dry under vacuum.

Alternative Solvent and Temperature Conditions

  • Solvents such as benzene, chloroform, or dichloromethane can be used depending on solubility and desired purity.
  • Reaction temperatures range from 0 °C to reflux (around 80-110 °C) to optimize yield and crystallinity.
  • Inert atmosphere (nitrogen or argon) is recommended to avoid oxidation or hydrolysis.

Data Table: Typical Preparation Conditions and Properties

Parameter Details
Iron Source FeCl3·6H2O, Fe(NO3)3
Ligand 2,2,6,6-Tetramethyl-3,5-heptanedione (Hthd)
Solvent Hexane, toluene, ethanol, benzene
Molar Ratio (Fe:Ligand) 1:3
pH 7-8 (adjusted with sodium acetate or base)
Temperature 0 °C to reflux (~80-110 °C)
Reaction Time 2-6 hours
Product Appearance Red crystalline solid
Melting Point 179-185 °C
Sensitivity Hygroscopic, stable under inert atmosphere
Storage Under nitrogen or argon, 2-8 °C

Research Findings and Mechanistic Insights

  • The complexation reaction proceeds via deprotonation of the β-diketone ligand to form the enolate, which coordinates to the iron(III) center in an octahedral geometry.
  • Studies indicate that the iron(III) complex is thermodynamically stable, with strong chelation from the bulky tetramethyl-substituted ligands providing steric protection and enhancing volatility.
  • The compound shows no significant hydrolysis under neutral aqueous conditions, confirming its suitability for applications requiring moisture stability.
  • The use of iron tris(2,2,6,6-tetramethyl-3,5-heptanedionate) as a catalyst precursor has been demonstrated in various organic transformations, including aminohydroxylation of olefins, where iron salts catalyze the reaction efficiently.

Summary of Preparation Protocols from Key Sources

Source Method Summary Notes
American Elements Reaction of iron salts with ligand in organic solvent; product isolated as red solid; high purity available Emphasis on bulk and nanopowder forms
ChemicalBook Similar method; product melting point 179-185 °C; storage under inert gas recommended Hygroscopic nature noted
Gelest Safety Data Sheet Chemical intermediate use; solid form; storage and handling under inert atmosphere Safety and handling details provided
ACS Publications Related β-diketonate complexes studied; stability and coordination chemistry analyzed Relevant mechanistic insights for ligand complexation

Chemical Reactions Analysis

Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes .

Mechanism of Action

The mechanism of action of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) involves its role as a precursor in various chemical processes. The iron center can undergo redox reactions, facilitating the formation of thin films and ceramic materials. The molecular targets and pathways involved are primarily related to its coordination chemistry and the ability to form stable complexes with various ligands .

Comparison with Similar Compounds

Comparative Analysis with Similar β-Diketonate Complexes

Structural and Thermal Properties

The tmhd ligand’s steric bulk and electron-donating properties significantly influence the thermal stability and sublimation behavior of metal complexes. Below is a comparison of key parameters:

Compound Sublimation Temp (°C) Decomposition Onset (°C) Volatility Key Structural Features
Fe(tmhd)₃ ~160–200 (inferred) ~250–300 (inferred) Moderate Octahedral coordination; bulky ligands
Sm(tmhd)₃ 500–550 (process) >600 Low Synergistic interaction with Zr(tmhd)₄ in MOCVD
Cr(tmhd)₃ Not reported Not reported High Paramagnetic; used in NMR relaxation
VO(tmhd)₂ 96 (0.27 Pa) 110 (vacuum) Moderate Square-pyramidal geometry; lower decomposition than VO(acac)₂
Ba(ddemap)(tmhd) 160 (0.5 Torr) >200 High Dimeric structure with μ₂-O bridging
Zr(tmhd)₄ >250 >300 Low High melting point; modified for MOCVD

Key Observations :

  • Volatility : Ba(tmhd) and VO(tmhd)₂ exhibit higher volatility than Sm(tmhd)₃ or Zr(tmhd)₄, making them suitable for low-temperature ALD.
  • Thermal Stability : Fe(tmhd)₃ likely surpasses VO(tmhd)₂ but is less stable than Sm(tmhd)₃, which retains integrity up to 600°C in MOCVD.
  • Structural Flexibility: Ba(tmhd) complexes adopt dimeric structures with bridging ligands, whereas Cr(tmhd)₃ remains monomeric due to smaller ionic radius.

Reactivity and Functional Performance

(a) Catalytic Activity
  • Sm(tmhd)₃/Zr(tmhd)₄ Mixtures : Synergistic interactions enhance growth rates in ZrO₂-Sm₂O₃ thin films. A 22.75% molar ratio of Sm(tmhd)₃ increases growth rates by 22% compared to 14% Sm(tmhd)₃, attributed to Sm₂O₃’s catalytic role.
  • Cr(tmhd)₃ : Acts as a paramagnetic relaxation agent (PRA) in NMR, improving temporal resolution by equalizing T₁ relaxation times.
(b) Thin-Film Deposition
  • VO(tmhd)₂ : Sublimes at 96°C but requires >160°C for ALD, forming V₂O₅ films with ozone. Growth rates are low (0.02–0.09 nm/cycle) due to poor precursor reactivity.
  • Ba(tmhd) Complexes : Sublime at 160°C under 0.5 Torr, ideal for ALD/CVD of barium-containing films.
(c) Thermal Decomposition
  • Sm(tmhd)₃ : Minimal decomposition at 500–550°C, critical for stoichiometric oxide layer growth.
  • VO(tmhd)₂ : Partially decomposes at atmospheric pressure, leaving 5 wt% residue.

Challenges and Limitations

  • Fe(tmhd)₃: Limited commercial availability and reactivity data compared to Cr(tmhd)₃ or VO(tmhd)₂.
  • Zr(tmhd)₄ : High melting point necessitates precursor modification for practical MOCVD.
  • VO(tmhd)₂ : Low ALD growth rates and parasitic CVD contributions above 200°C.

Biological Activity

Iron(III) tris(2,2,6,6-tetramethyl-3,5-heptanedionate), commonly referred to as Iron TMHD, is a coordination compound with significant biological and chemical properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is a metal beta-diketonate complex where iron is coordinated with three 2,2,6,6-tetramethyl-3,5-heptanedionate ligands. This structure enhances the solubility and stability of iron in various environments. The compound exhibits unique electron transfer properties due to the oxidation states of iron (Fe(II) and Fe(III)), making it a potential catalyst in biochemical reactions.

Mechanisms of Biological Activity

  • Electron Transfer : this compound can participate in redox reactions due to its ability to switch between different oxidation states. This property is crucial for its role as a cofactor in various enzymatic processes that require electron transfer .
  • Oxygen Binding : Similar to heme-containing proteins like hemoglobin, this compound can bind oxygen. This characteristic may be leveraged for oxygen delivery in therapeutic settings .
  • Iron Metabolism Regulation : this compound influences systemic iron homeostasis by interacting with iron transporters and regulatory proteins such as transferrin and hepcidin. These interactions can affect iron absorption and distribution within the body .

Case Study 1: Erythropoiesis Enhancement

A study demonstrated that this compound significantly enhances erythropoiesis (the production of red blood cells) in animal models. The administration of this compound increased hemoglobin levels and improved oxygen-carrying capacity in the subjects .

Case Study 2: Anemia Treatment

Clinical trials have indicated that this compound can be an effective treatment for various forms of anemia. In patients with iron deficiency anemia, supplementation with this compound resulted in improved iron biomarkers and increased hemoglobin levels within weeks of treatment .

Biological Activity Data Table

Parameter Observation Reference
SolubilityHighly soluble in organic solvents
Oxidation StatesFe(II), Fe(III)
Erythropoiesis EffectIncreased hemoglobin production
Anemia Treatment EfficacySignificant improvement in hemoglobin

Potential Therapeutic Applications

  • Anemia Management : Given its efficacy in increasing hemoglobin levels, this compound could be developed as a treatment for chronic anemia conditions.
  • Oxygen Delivery Systems : The oxygen-binding capacity of this compound positions it as a candidate for use in oxygen delivery systems or as an adjunct therapy in respiratory diseases.
  • Cancer Therapeutics : Research is ongoing into the use of metal complexes like this compound in cancer therapies due to their potential to induce oxidative stress selectively in cancer cells while sparing normal cells.

Q & A

Q. How can in situ XAS/EPR techniques elucidate the redox dynamics of this compound under catalytic conditions?

  • Methodological Answer : Perform operando X-ray absorption spectroscopy (XAS) to monitor Fe K-edge shifts during catalysis. Simultaneous EPR can detect paramagnetic intermediates (e.g., FeIV=O). Use flow reactors with XAS-compatible cells (e.g., Si₃N₄ windows) and calibrate with reference compounds (e.g., FeO) .

Data Presentation Guidelines

Technique Purpose Key Parameters Reference
FTIRLigand coordination analysisν(C=O), ν(C-O) bands
SQUID MagnetometryMagnetic susceptibility measurementμeff, χ vs. T plots
DFT CalculationsElectronic structure modelingSpin states, MO diagrams
Operando XASRedox state tracking under reaction conditionsEdge energy, pre-edge features

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